rac-(1R,2R)-2-azidocyclohexan-1-ol
Description
rac-(1R,2R)-2-azidocyclohexan-1-ol is a cyclohexanol derivative featuring an azide (-N₃) group at the C2 position and a hydroxyl (-OH) group at the C1 position. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 118.15 g/mol . Azides are highly reactive functional groups, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical intermediate synthesis.
Properties
CAS No. |
10027-78-8 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-azidocyclohexan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of rac-(1R,2R)-2-bromocyclohexan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
rac-(1R,2R)-2-bromocyclohexan-1-ol+NaN3→this compound+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The azido group in rac-(1R,2R)-2-azidocyclohexan-1-ol can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent (chromic acid in sulfuric acid).
Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.
Major Products:
- Reduction of the azido group yields rac-(1R,2R)-2-aminocyclohexan-1-ol.
- Oxidation of the hydroxyl group yields rac-(1R,2R)-2-azidocyclohexanone.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-azidocyclohexan-1-ol is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Industry: In the chemical industry, this compound serves as a building block for the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-azidocyclohexan-1-ol primarily involves its reactivity due to the presence of the azido and hydroxyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various chemical and biological applications, including drug development and molecular imaging.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize rac-(1R,2R)-2-azidocyclohexan-1-ol, we compare it to structurally related cyclohexanol derivatives, focusing on molecular properties, functional groups, and applications.
Table 1: Structural and Functional Comparison
Biological Activity
Rac-(1R,2R)-2-azidocyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its role as a potential therapeutic agent. The compound exhibits properties that may influence several biological pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli in vitro.
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the induction of apoptosis.
- Neurological Implications : There is emerging evidence that this compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors. This could have implications for treating neurological disorders.
Toxicity Profile
The toxicity of this compound has been evaluated in several studies.
| Parameter | Observed Value |
|---|---|
| LD50 (oral, rat) | 300 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
The compound is classified as an irritant and requires careful handling to prevent exposure.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) examined the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Cytotoxicity
In a separate investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant anti-proliferative effects that warrant further exploration in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
